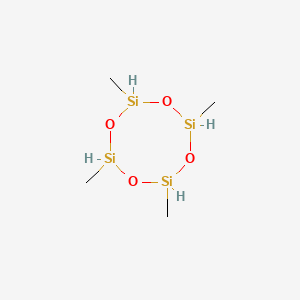

2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No. B7802691

M. Wt: 240.51 g/mol

InChI Key: BQYPERTZJDZBIR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04920184

Procedure details

Allyl glycidyl ether (57.1 g, 0.5 moles) was added to a 250 mL 3-neck flask, equipped with a stirrer, dropping funnel, internal thermometer and condenser, and heated to 100° C. After the addition of 1 mL of a 1 weight percent solution of hexachloroplatinic acid in diethylene glycol dimethyl ether, 24.0 g (0.1 moles) of 2,4,6,8-tetramethylcyclotetrasiloxane were added very rapidly with vigorous stirring, the internal temperature rising to 195° C. After the addition of 2,4,6,8-tetramethylcyclotetrasiloxane, stirring was continued until the temperature of the reaction product had dropped to 130° C. Unreacted portions of the allyl glycidyl ether and 2,4,6,8-tetramethylcyclotetrasiloxane were removed by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa, produced by an oil pump. The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation using a packed column. The compound (21) distilled at about 335° C. and 1 hPa as a clear, viscous liquid, the greater portion polymerizing. nD20 : 1,4668.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][SiH:10]1[O:17][SiH:16]([CH3:18])[O:15][SiH:14]([CH3:19])[O:13][SiH:12]([CH3:20])[O:11]1>COCCOCCOC.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[O:4]1[CH2:3][CH:2]1[CH2:1][O:5][CH2:6][CH2:7][CH2:8][Si:16]1([CH3:18])[O:17][Si:10]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:9])[O:11][Si:12]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:20])[O:13][Si:14]([CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]2[O:4][CH2:3]2)([CH3:19])[O:15]1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

57.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C

|

Step Five

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added very rapidly with vigorous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to 195° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had dropped to 130° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring the reaction mixture at 60°-70° C. at a vacuum of 0.1 hPa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by an oil pump

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The slightly yellowish crude product (77.8%), nD20 : 1.4633, was subjected to a fractional vacuum distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The compound (21) distilled at about 335° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1 hPa as a clear, viscous liquid, the greater portion polymerizing

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O1C(COCCC[Si]2(O[Si](O[Si](O[Si](O2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)(C)CCCOCC2CO2)C)C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |